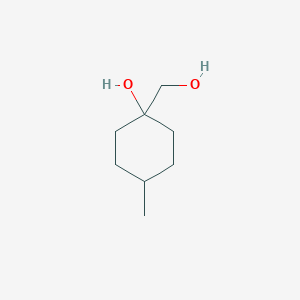
1-(Hydroxymethyl)-4-methylcyclohexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Hydroxymethyl)-4-methylcyclohexanol is an organic compound with the molecular formula C8H16O2 It is a cyclohexanol derivative, where a hydroxymethyl group (-CH2OH) and a methyl group (-CH3) are attached to the cyclohexane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Hydroxymethyl)-4-methylcyclohexanol can be synthesized through several methods. One common approach involves the hydroxymethylation of 4-methylcyclohexanol using formaldehyde in the presence of a base. The reaction typically proceeds under mild conditions, with aqueous formaldehyde (37-41%) and a basic medium such as sodium hydroxide or potassium hydroxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts, such as metal catalysts or relay catalysts, can enhance the efficiency of the hydroxymethylation reaction .
Chemical Reactions Analysis
Types of Reactions
1-(Hydroxymethyl)-4-methylcyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The compound can be reduced to form 4-methylcyclohexanol.
Substitution: The hydroxymethyl group can be substituted with other functional groups, such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: 4-methylcyclohexanecarboxylic acid or 4-methylcyclohexanecarbaldehyde.
Reduction: 4-methylcyclohexanol.
Substitution: Various halogenated or ether derivatives.
Scientific Research Applications
1-(Hydroxymethyl)-4-methylcyclohexanol has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving hydroxymethyl groups.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 1-(Hydroxymethyl)-4-methylcyclohexanol exerts its effects involves the interaction of the hydroxymethyl group with various molecular targets. This interaction can enhance the compound’s solubility and reactivity, making it a valuable intermediate in synthetic chemistry. The hydroxymethyl group can also facilitate the formation of hydrogen bonds, which can influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Methylcyclohexanol: Lacks the hydroxymethyl group, making it less reactive in certain chemical reactions.
1-(Hydroxymethyl)cyclohexanol: Similar structure but without the methyl group, leading to different reactivity and solubility properties.
Cyclohexanol: The parent compound, which lacks both the hydroxymethyl and methyl groups.
Uniqueness
1-(Hydroxymethyl)-4-methylcyclohexanol is unique due to the presence of both the hydroxymethyl and methyl groups on the cyclohexane ring. This combination of functional groups enhances its reactivity and solubility, making it a versatile compound in various chemical and biological applications .
Properties
IUPAC Name |
1-(hydroxymethyl)-4-methylcyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2/c1-7-2-4-8(10,6-9)5-3-7/h7,9-10H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAQVBIBXZCFNDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)(CO)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














